2-(2,4-Dichlorophenoxy)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
Description
The compound 2-(2,4-Dichlorophenoxy)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone features a 2,4-dichlorophenoxy group attached to an ethanone core, which is further linked to a piperidine ring substituted with a 1,2,4-oxadiazole-pyrazine hybrid moiety. The dichlorophenoxy group is commonly associated with herbicidal activity, while the piperidine and oxadiazole-pyrazine units may enhance binding specificity and metabolic stability .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N5O3/c21-14-3-4-17(15(22)9-14)29-12-19(28)27-7-1-2-13(11-27)8-18-25-20(26-30-18)16-10-23-5-6-24-16/h3-6,9-10,13H,1-2,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZVYVITRAVVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone, commonly referred to as compound 1705070-74-1 , is a synthetic organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 448.3 g/mol. The structure incorporates a dichlorophenoxy group and features a pyrazinyl moiety linked through a piperidine ring.
| Property | Value |
|---|---|
| Molecular Formula | C20H19Cl2N5O3 |
| Molecular Weight | 448.3 g/mol |
| CAS Number | 1705070-74-1 |
Antimicrobial Properties
Research indicates that compounds containing the pyrazinyl group often exhibit significant antimicrobial activity. For instance, derivatives of pyrazine have been studied for their efficacy against various bacterial strains and fungi. The incorporation of the oxadiazole ring in this compound may enhance its bioactivity due to the known antifungal properties associated with oxadiazoles .
Anticancer Activity
Recent studies have suggested that similar compounds exhibit cytotoxic effects against cancer cell lines. For example, compounds with piperidine and oxadiazole functionalities have shown promise in inhibiting tumor growth in vitro. The mechanism often involves apoptosis induction and cell cycle arrest .
The precise mechanism of action for this compound is still under investigation; however, it is hypothesized to involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival.
- Receptor Modulation : Interaction with specific receptors that may alter signaling pathways related to growth factors.
Study 1: Antimicrobial Efficacy
In a study conducted by researchers at VCU, a series of compounds similar to this one were tested against various pathogens. The results indicated that compounds featuring both the dichlorophenoxy and pyrazinyl groups displayed moderate to high activity against Gram-positive bacteria. The study emphasized the importance of structural modifications in enhancing biological activity .
Study 2: Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of related compounds on human cancer cell lines. Results showed that certain derivatives caused significant reductions in cell viability at concentrations as low as 10 µM. The study concluded that the presence of multiple functional groups could synergistically enhance anticancer properties .
Comparison with Similar Compounds
Substituent Effects on Phenoxy Groups
- 2-(2-Fluorophenoxy)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone (): The 2-fluoro substituent reduces lipophilicity compared to chlorine, which may alter membrane permeability and bioavailability. Fluorine’s smaller size could also affect steric interactions in binding pockets .
Heterocyclic Core Variations
- 1,3,4-Oxadiazole Derivatives (): Compounds like 1-[2-(3,4-dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone exhibit insecticidal and antibacterial activities.
- Pyrazoxyfen (): A pyrazole-based herbicide with a 2,4-dichlorobenzoyl group.
Piperidine/Piperazine-Based Analogs
- 2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone (): This compound’s piperazine-linked indazol moiety contrasts with the target’s piperidine-oxadiazole core. The indazol unit may confer kinase inhibitory activity, whereas the oxadiazole-pyrazine group could favor interactions with nucleic acids or enzymes .
Data Table: Structural and Bioactive Comparisons
Key Research Findings
- Oxadiazole Isomerism : The 1,2,4-oxadiazole in the target compound may offer greater metabolic stability compared to 1,3,4-oxadiazoles, as seen in other studies .
- Chlorine vs. Fluorine : Chlorine’s higher lipophilicity and electronegativity in the target compound could enhance soil persistence and target binding compared to fluorine analogs .
- Piperidine vs. Piperazine : Piperidine’s reduced basicity compared to piperazine may lower off-target interactions in biological systems .
Q & A
Q. What are the key synthetic steps and analytical techniques for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Combining the 2,4-dichlorophenoxy moiety with the piperidine-oxadiazole-pyzazine core under controlled conditions .
- Functional group protection : Using temporary protecting groups (e.g., Boc for amines) to prevent side reactions during intermediate steps .
- Catalytic steps : Employing Pd-based catalysts for cross-coupling reactions or acid/base catalysts for cyclization .
Q. Analytical techniques :
Q. How is the compound structurally characterized to confirm its identity?
Characterization involves:
- X-ray crystallography : Resolving the 3D configuration of the piperidine and oxadiazole rings (e.g., bond angles, torsion angles) .
- Spectroscopic profiling :
- Computational validation : Comparing experimental NMR shifts with DFT-calculated values .
Q. What pharmacological activities have been preliminarily explored for this compound?
Early studies focus on:
- Enzyme inhibition : Screening against kinases or proteases due to the oxadiazole-piperidine scaffold’s affinity for ATP-binding pockets .
- Cellular assays : Testing cytotoxicity in cancer cell lines (e.g., IC₅₀ determination) .
- Receptor binding : Investigating interactions with G-protein-coupled receptors (GPCRs) via radioligand displacement assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological approaches :
-
DoE (Design of Experiments) : Systematically varying temperature, solvent (e.g., DMF vs. DCM), and catalyst loading to identify optimal conditions .
-
In-line monitoring : Using PAT (Process Analytical Technology) tools like ReactIR to track reaction kinetics in real time .
-
Workflow :
Parameter Optimization Range Impact on Yield Temperature 60–100°C Higher temps favor cyclization Catalyst 0.5–5 mol% Pd(PPh₃)₄ Excess catalyst increases side products Solvent Polar aprotic (DMF, DMSO) Enhances solubility of intermediates
Q. How can contradictions in biological activity data between batches be resolved?
Root-cause analysis :
- Impurity profiling : Use LC-MS to identify batch-specific byproducts (e.g., dechlorinated derivatives) that may antagonize activity .
- Conformational studies : Compare the compound’s tautomeric forms (e.g., oxadiazole ring puckering) via variable-temperature NMR to assess structural variability .
- Biological replicates : Repeat assays with orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .
Q. What computational strategies are used to predict the compound’s electronic properties?
- DFT calculations : Modeling HOMO/LUMO energies to predict reactivity (e.g., nucleophilic attack sites on the oxadiazole ring) .
- MD simulations : Studying solvation effects and membrane permeability using force fields like GAFF .
- Docking studies : Predicting binding modes with targets like CYP450 enzymes using AutoDock Vina .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
Strategies :
- Salt formation : Screening counterions (e.g., HCl, sodium) to improve aqueous solubility .
- Nanoparticulate systems : Encapsulating the compound in PLGA nanoparticles to enhance bioavailability .
- Co-solvent systems : Using PEG 400/water mixtures for preclinical dosing .
Q. What are the key differences in reactivity between this compound and analogs with substituted oxadiazoles?
- Electron-withdrawing groups (e.g., CF₃ on oxadiazole) increase electrophilicity, altering nucleophilic substitution rates .
- Steric effects : Bulkier substituents on the piperidine ring hinder access to catalytic sites in enzyme assays .
- Hydrogen bonding : Pyrazine’s nitrogen atoms enhance binding to polar residues in target proteins compared to phenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
